(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Vue d'ensemble

Description

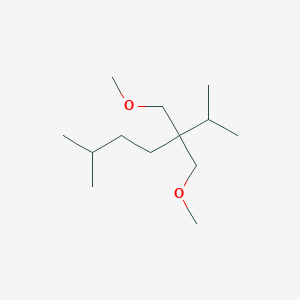

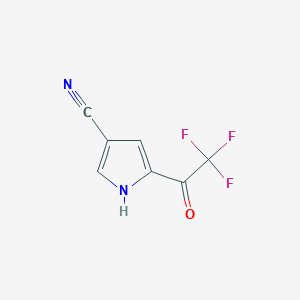

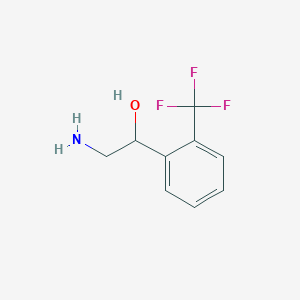

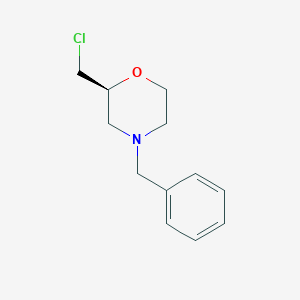

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with the CAS Number: 1222556-84-4. It has a molecular weight of 225.72 . The IUPAC name for this compound is (2S)-4-benzyl-2-(chloromethyl)morpholine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 . The InChI key is GVWRZZNYCOTWNN-GFCCVEGCSA-N .Physical And Chemical Properties Analysis

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Complexation with Metals :

- The study by Singh et al. (2000) demonstrates the synthesis of morpholine derivatives and their complexation with palladium(II) and mercury(II), leading to the formation of structurally characterized Pd-complexes with a square planar geometry around palladium. This research highlights the potential of morpholine derivatives in forming complexes with metal ions, which could have implications in catalysis or material sciences (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Catalysis in Heck Reaction :

- Pradhumn Singh et al. (2013) synthesized N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, which showed promising results as catalysts in the Heck reaction. These findings suggest that morpholine derivatives can enhance the efficiency of important organic reactions (Singh, Das, Prakash, & Singh, 2013).

Synthesis and Reactions of Quinazolinones :

- Ozaki, Yamada, and Oine (1980) explored the synthesis of 1-phenyl-2-substituted-4(1H)-quinazolinones and their reactions, including interaction with morpholine. This work contributes to the broader understanding of quinazolinone chemistry, which has potential pharmaceutical applications (Ozaki, Yamada, & Oine, 1980).

Biological Activity :

- Mamatha S.V et al. (2019) focused on the synthesis of a morpholine derivative and its screening for various biological activities, including antibacterial and anti-TB activity. Their research showcases the potential biomedical applications of morpholine derivatives (Mamatha S.V, Bhat, K, & Meenakshi S.K., 2019).

Corrosion Inhibition :

- Nnaji et al. (2017) investigated morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating the utility of morpholine derivatives in materials protection and surface chemistry (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Molluscicidal Agent :

- Duan et al. (2014) synthesized and evaluated a morpholine derivative as a molluscicidal agent, providing insights into the potential use of such compounds in agricultural or environmental applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.